molecular formula C18H16N2O B1292422 2-Azetidinomethyl-3'-cyanobenzophenone CAS No. 898754-47-7

2-Azetidinomethyl-3'-cyanobenzophenone

Cat. No. B1292422
CAS RN: 898754-47-7
M. Wt: 276.3 g/mol
InChI Key: GFNLRXHOCPIEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinomethyl-3'-cyanobenzophenone is a chemical compound that falls within the class of organic compounds known as azetidinones. Azetidinones, also referred to as β-lactams, are four-membered cyclic amides and are significant due to their presence in many biologically active molecules, including several antibiotics such as penicillins.

Synthesis Analysis

The synthesis of azetidinone derivatives can be achieved through a two-step process involving the formation of Schiff bases followed by cyclocondensation. Initially, 2-aminobenzothiazoles react with various substituted aromatic aldehydes to form Schiff bases. Subsequently, these intermediates undergo cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine to yield 2-azetidinones and some unexpected azet-2(1H)-one analogues . The synthesis pathways are designed to be straightforward, often involving one-pot reactions under mild conditions, which is advantageous for yield production and further chemical modifications .

Molecular Structure Analysis

The molecular structures of the synthesized azetidinone compounds are confirmed using a range of spectroscopic and analytical techniques. These include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), heteronuclear multiple quantum coherence (HMQC), elemental analysis, and mass spectroscopy. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compounds .

Chemical Reactions Analysis

Azetidinones are versatile intermediates that can undergo various chemical reactions due to the presence of reactive sites in their structure. The reactivity of the cyanoacetamido moiety in the key precursor allows for regioselective attacks and cyclization with different chemical reagents. The competition between reaction pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions leads to a diverse array of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, azetidinones, in general, exhibit properties that make them of interest in pharmaceutical chemistry. Their reactivity and ability to form stable heterocyclic structures are particularly valuable for the development of new therapeutic agents. The antitumor activities of some synthesized azetidinone derivatives have been evaluated, showing high inhibitory effects on various human cancer cell lines, which underscores their potential in medicinal chemistry .

Scientific Research Applications

Synthetic Approaches to Biologically Interesting Compounds

The synthesis and functionalization of benzazoles and derivatives, including guanidine moieties and their biological activities, are of considerable interest in medicinal chemistry. Compounds like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim demonstrate a variety of pharmacological activities. Synthetic chemists focus on developing new procedures for accessing these compounds, highlighting the significance of synthetic chemistry in creating potential therapeutic agents. The review by Rosales-Hernández et al. (2022) covers the chemical aspects of these compounds, emphasizing synthetic approaches and their potential therapeutic applications, which could be relevant for research involving 2-Azetidinomethyl-3'-cyanobenzophenone (Rosales-Hernández et al., 2022).

Antioxidant Capacity Assays

Investigating the antioxidant capacity of compounds is crucial for understanding their potential health benefits. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, one of the most abundant antioxidant capacity assays, elucidating reaction pathways that underlie the assay. This review provides insights into how some antioxidants form coupling adducts with radicals, which can undergo further oxidative degradation. Such detailed analysis of antioxidant assays is essential for evaluating the antioxidant potential of various compounds, including those structurally related to this compound (Ilyasov et al., 2020).

Pharmacological Reviews of Natural Products

Natural products, including polyphenolic antioxidants, have been extensively reviewed for their pharmacological effects and mechanisms of action. For instance, Kondratyuk and Pezzuto (2004) discuss the anticarcinogenic effects of polyphenolic compounds and their potential to prevent cardiovascular and cerebrovascular diseases. This review highlights the importance of natural compounds in human health and their potential therapeutic applications, suggesting a broad area of research that could encompass compounds like this compound (Kondratyuk & Pezzuto, 2004).

properties

IUPAC Name

3-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-5-3-7-15(11-14)18(21)17-8-2-1-6-16(17)13-20-9-4-10-20/h1-3,5-8,11H,4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNLRXHOCPIEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643693
Record name 3-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-47-7
Record name 3-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.